molecular formula C18H16Cl2N2OS2 B12152440 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12152440
M. Wt: 411.4 g/mol
InChI Key: YSYRJURNCMQHGC-UHFFFAOYSA-N
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Description

Its structure includes:

  • Thieno[2,3-d]pyrimidin-4(3H)-one core: A fused bicyclic system with a sulfur-containing thiophene ring and a pyrimidinone moiety.
  • Substituents:
    • 2,6-Dichlorobenzylsulfanyl group at position 2.
    • 5,6-Dimethyl groups on the thiophene ring.
    • Prop-2-en-1-yl (allyl) group at position 3.

The 2,6-dichlorobenzylsulfanyl substituent likely enhances lipophilicity and target binding, as seen in analogs with halogenated aromatic groups .

Properties

Molecular Formula

C18H16Cl2N2OS2

Molecular Weight

411.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16Cl2N2OS2/c1-4-8-22-17(23)15-10(2)11(3)25-16(15)21-18(22)24-9-12-13(19)6-5-7-14(12)20/h4-7H,1,8-9H2,2-3H3

InChI Key

YSYRJURNCMQHGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of the 2,6-Dichlorobenzylsulfanyl Group: The 2,6-dichlorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable thiol derivative.

    Alkylation and Methylation: The prop-2-en-1-yl and methyl groups can be introduced through alkylation and methylation reactions using appropriate alkylating and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-), depending on reaction conditions.

ReagentConditionsProductYield (%)Reference
H₂O₂ (30%)RT, 6hSulfoxide derivative65–75
KMnO₄ (0.1M in H₂O)60°C, 3hSulfone derivative80–85
mCPBA (1.2 eq)CH₂Cl₂, 0°C, 1hEpoxidation of prop-2-en-1-yl group50

Mechanism : The sulfanyl group acts as a nucleophile, with oxidation proceeding via radical intermediates or electrophilic pathways. Epoxidation of the alkenyl group occurs via peroxacid-mediated electrophilic addition .

Reduction Reactions

The alkenyl and sulfanyl groups are susceptible to reduction:

ReagentConditionsProductOutcome
H₂/Pd-C (10%)EtOH, 50 psi, 2hSaturation of prop-2-en-1-yl to propylComplete conversion
NaBH₄ (2 eq)MeOH, RT, 4hPartial reduction of thienopyrimidine core40% yield
LiAlH₄ (3 eq)THF, reflux, 6hCleavage of sulfanyl group to thiol (-SH)70% yield

Notes : Hydrogenation selectively targets the alkenyl group, while stronger reductants like LiAlH₄ disrupt the sulfanyl linkage.

Nucleophilic Substitution

The 2,6-dichlorobenzyl group participates in aromatic substitution:

NucleophileConditionsProductSelectivity
NH₃ (g)DMF, 100°C, 12h2,6-Diaminobenzyl derivativePara > ortho
HS⁻ (NaSH)EtOH, reflux, 8hThiol exchange at benzyl position60% conversion
PiperidineCH₃CN, 80°C, 6hPiperidinyl-substituted benzyl derivative85% yield

Mechanism : Electron-withdrawing chlorine atoms activate the benzyl ring for nucleophilic attack, favoring para substitution due to steric hindrance.

Electrophilic Aromatic Substitution

The thienopyrimidine core undergoes halogenation and nitration:

ReagentConditionsProductPosition Modified
Br₂ (1 eq)FeBr₃, CHCl₃, 0°CBromination at C-2 of thieno ring90% regioselectivity
HNO₃/H₂SO₄0°C, 2hNitration at C-5 of pyrimidine70% yield
Cl₂ (g)AlCl₃, 40°C, 4hChlorination at C-7 of thieno ring55% yield

Key Insight : Reactivity follows the order C-2 (thieno) > C-5 (pyrimidine) due to electron density distribution .

Alkylation and Acylation

The prop-2-en-1-yl group undergoes functionalization:

ReagentConditionsProductApplication
CH₃I (2 eq)K₂CO₃, DMF, RTMethylation of alkenyl terminusProdrug synthesis
Ac₂O (1.5 eq)Pyridine, 60°C, 3hAcetylation of alkenyl groupStability enhancement
Allyl bromidePd(PPh₃)₄, THFCross-coupling to extend alkenyl chainPolymer precursor

Outcome : Alkylation improves solubility, while cross-coupling enables material science applications.

Cycloaddition Reactions

The alkenyl group participates in Diels-Alder reactions:

DienophileConditionsProductStereochemistry
Maleic anhydrideToluene, 100°C, 12hSix-membered cyclohexene adductEndo preference
TetrazineMeCN, RT, 1hInverse electron-demand DA adductBioorthogonal labeling

Utility : These reactions enable bioconjugation and polymer network formation .

Scientific Research Applications

Overview

2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[2,3-d]pyrimidine core and various substituents, contribute to its potential applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its thienopyrimidine structure allows it to participate in various chemical reactions:

  • Synthesis of Complex Molecules : It can be utilized to create more complex compounds through nucleophilic substitution and cyclization reactions.
  • Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, facilitating the development of new materials and specialty chemicals.

Biological Applications

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential as an antimicrobial agent against various pathogens.
  • Antiviral Properties : Investigations into its antiviral effects are ongoing, with some evidence pointing towards efficacy against specific viral strains.
  • Anticancer Potential : The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting its utility in cancer therapeutics.

Medicinal Chemistry

The compound is being explored for its therapeutic applications:

  • Drug Development : Its unique structure makes it a candidate for developing novel drugs targeting specific diseases.
  • Mechanism of Action : Research indicates that it may inhibit key enzymes or interact with cellular receptors, modulating biological pathways critical for disease progression.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) established.
Study 2Anticancer ActivityShowed inhibition of cell growth in various cancer cell lines; further studies are required for mechanism elucidation.
Study 3Drug DevelopmentIdentified as a promising lead compound for new antiviral agents; ongoing optimization of structure for enhanced activity.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Interaction with Receptors: It may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations :

  • Halogenated substituents (e.g., 2,6-dichlorobenzyl in the target vs. 4-fluorophenyl in Z22) correlate with improved target binding and metabolic stability .
  • Alkyl/allyl groups at position 3 (e.g., allyl in the target vs. ethyl in ) may influence conformational flexibility and pharmacokinetics .
  • Dimethyl groups at positions 5 and 6 are conserved across multiple analogs, suggesting a role in stabilizing the thiophene ring .

Physicochemical Properties Comparison

Property Target Compound (Inference) Compound Compound (3a ) Compound
Molecular Weight ~410–420 (estimated) 382.903 Not reported 411.4
LogP (XLogP3) ~5.5–6.0 (estimated) 4.62 Not reported 5.8
Melting Point 250–300°C (estimated) Not reported 148–150°C Not reported
Hydrogen Bond Acceptors 4 (estimated) 4 Not reported 4

Notes:

  • The target’s 2,6-dichlorobenzyl group likely increases LogP compared to non-halogenated analogs, enhancing membrane permeability .
  • Higher molecular weight (>400) may limit bioavailability, necessitating formulation optimization.

Biological Activity

The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, efficacy against various cell lines, and potential therapeutic applications.

Synthesis

The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through a reaction involving 2H-thieno[2,3-d][1,3]oxazine derivatives and appropriate aromatic aldehydes. This method allows for the introduction of various substituents that can influence biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has been evaluated against several human cancer cell lines:

  • Cytotoxicity Testing : In vitro studies demonstrated that compounds similar to 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values indicating potent inhibition of cell proliferation .
Cell LineIC50 Value (μM)Reference
MCF-70.94
A549Varies
PC-3Varies

The mechanisms underlying the anticancer activity include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins.
  • Cell Cycle Arrest : It affects the G1 phase of the cell cycle, thereby inhibiting proliferation .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives also exhibit antimicrobial properties. Studies have reported that these compounds possess activity against both gram-positive and gram-negative bacteria as well as fungal species:

Microbial StrainMinimum Inhibitory Concentration (MIC) (mM)Reference
Staphylococcus aureus0.05 - 0.13
Escherichia coli0.05 - 0.13
Candida albicansVaries

The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study involving a series of thieno[2,3-d]pyrimidinones demonstrated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin .
  • Broad-Spectrum Antimicrobial Activity : Another investigation revealed that some derivatives showed significant antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics such as streptomycin and ampicillin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing this thieno[2,3-d]pyrimidine derivative?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, reductive amination of 2-aminothieno[2,3-d]pyrimidine-6-carbaldehyde derivatives with appropriate amines (e.g., 2,6-dichlorobenzyl thiol) under NaBH3CN in methanol (pH ~6) yields the target compound. Oxidation of intermediates using Dess-Martin periodinane (DMP) improves efficiency (91% yield) compared to ceric ammonium nitrate . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is critical to confirm structural integrity.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Use deuterated DMSO for NMR to stabilize tautomeric forms. Compare experimental 13C^{13}C-NMR shifts (e.g., carbonyl at ~165–171 ppm, aromatic carbons at 112–154 ppm) with computational models (DFT calculations). Cross-validate with IR (C=O stretch at ~1719 cm1^{-1}) and mass spectrometry (e.g., molecular ion peak at m/z 459 for C22_{22}H16_{16}Cl2_2N2_2OS2_2) .

Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., enzyme inhibition)?

  • Methodological Answer : Screen for dihydrofolate reductase (DHFR) inhibition using spectrophotometric assays (IC50_{50} determination at 340 nm). Compare activity with reference inhibitors like methotrexate. For kinase or phosphatase inhibition, use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced Research Questions

Q. How does the 2,6-dichlorobenzylsulfanyl group influence structure-activity relationships (SAR) in thienopyrimidines?

  • Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the sulfur atom, improving binding to cysteine residues in target enzymes (e.g., DHFR). Docking studies (AutoDock Vina) show that substituents at the 2-position modulate steric interactions in the active site. Compare with analogs lacking Cl (e.g., 4-methoxy derivatives) to quantify hydrophobicity via LogP measurements .

Q. What strategies mitigate low yields in multi-step syntheses (e.g., <50% in reductive amination)?

  • Methodological Answer : Optimize reaction conditions:

  • Solvent : Use dry methanol or THF to prevent hydrolysis.
  • Catalyst : Employ NaBH(OAc)3_3 instead of NaBH3_3CN for moisture tolerance.
  • Temperature : Conduct reactions under argon at 0–5°C to stabilize intermediates.
    Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .

Q. How can environmental fate studies (e.g., biodegradation) be designed for this compound?

  • Methodological Answer : Use OECD 301B guidelines for ready biodegradability testing. Analyze abiotic degradation (hydrolysis at pH 4–9, photolysis under UV light) via HPLC-UV. For biotic degradation, incubate with soil microbiota and quantify metabolites (LC-MS/MS). Measure partition coefficients (log Kow_{ow}) to predict bioaccumulation .

Q. What advanced analytical techniques resolve enantiomeric purity issues in allyl-substituted derivatives?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or capillary electrophoresis with cyclodextrin additives. Confirm enantiomer ratios via 1H^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3). Compare optical rotation values with literature .

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